Formamide, N-(2-chlorophenyl)-
Description
Contextual Significance of N-Aryl Formamides
N-aryl formamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom, which is, in turn, bonded to an aromatic ring. They are of substantial interest in chemical synthesis due to their versatility. niscpr.res.in These compounds are pivotal intermediates in the production of a wide array of significant molecules. niscpr.res.inniscpr.res.in For instance, they are precursors in the synthesis of pharmaceuticals such as fluoroquinones and imidazoles. niscpr.res.inniscpr.res.in
Beyond pharmaceuticals, their utility extends to the synthesis of other functional molecules including carbamates, ureas, aryl amides, nitriles, and isocyanides. niscpr.res.inniscpr.res.in The formyl group can also function as a protecting group for amines, a crucial step in multi-stage syntheses like peptide synthesis. niscpr.res.in Furthermore, N-aryl formamides can act as Lewis base organocatalysts in certain reactions. niscpr.res.in Their anions possess two nucleophilic sites (oxygen and nitrogen), and the reaction pathway often depends on the substituents present on the aromatic ring. researchgate.netrsc.org The development of efficient methods for the N-formylation of anilines to produce these compounds is an active area of research, employing various reagents and conditions, from classic methods using formic acid to modern catalytic systems. niscpr.res.inacademie-sciences.fracs.org
Overview of Research Trajectories for N-(2-chlorophenyl)formamide
Research concerning N-(2-chlorophenyl)formamide primarily focuses on its role as a synthetic intermediate. It is utilized in the synthesis of heterocyclic compounds, such as benzazepine fused rings, which are structural motifs in certain drugs. chembk.com It also serves as a precursor in the development of pesticides. chembk.com
The synthesis of N-(2-chlorophenyl)formamide itself has been a subject of study, reflecting an interest in optimizing the preparation of this useful building block. Research has explored various synthetic routes, which is indicative of its value in chemical synthesis. For example, one approach involves the formylation of 2-chloroaniline (B154045) with formic acid, activated by triflic anhydride (B1165640) (Tf₂O), which proceeds with good yields. niscpr.res.inniscpr.res.in Another reported method uses carbon dioxide as a formyl source in a reaction catalyzed by an N-heterocyclic carbene-supported zinc complex. rsc.org The application of ultrasound to promote the reaction between 2-chloroaniline and formic acid under solvent-free conditions has also been investigated as a green chemistry approach. academie-sciences.fr These varied synthetic strategies highlight the ongoing efforts to develop efficient and environmentally benign methods for accessing this and other N-aryl formamides.
Chemical and Physical Properties of N-(2-chlorophenyl)formamide
This table summarizes key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | nist.govsigmaaldrich.comscbt.com |
| Molecular Weight | 155.58 g/mol | sigmaaldrich.comscbt.com |
| Melting Point | 76-80 °C | chembk.com |
| Appearance | White to colorless crystalline solid | niscpr.res.inchembk.com |
| CAS Number | 2596-93-2 | nist.govsigmaaldrich.comscbt.com |
Selected Synthesis Methods for N-(2-chlorophenyl)formamide
This table outlines various reported methods for the synthesis of N-(2-chlorophenyl)formamide, detailing the reactants, key reagents or catalysts, and the resulting yield.
| Reactants | Reagents/Catalyst | Yield (%) | Source(s) |
| 2-Chloroaniline, Formic acid | Triflic anhydride (Tf₂O), Et₃N | 79% | niscpr.res.in |
| 2-Chloroaniline, Phenylsilane (B129415) | Carbon Dioxide, N-heterocyclic carbene-supported zinc catalyst | 65% | rsc.org |
| 2-Chloroaniline, Formic acid | Ultrasound irradiation (catalyst- and solvent-free) | Not specified | academie-sciences.fr |
Spectroscopic Data for N-(2-chlorophenyl)formamide
Key spectroscopic data used for the characterization of N-(2-chlorophenyl)formamide are provided below.
| Spectroscopy Type | Reported Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 9.88 (s, 1H), 8.35 (d, J=4Hz, 1H), 8.1 (dd, J=8Hz, 1H), 7.49 (dd, J=8Hz, J=4Hz, 1H), 7.35-7.31 (m, 1H), 7.17-7.13 (m, 1H) | niscpr.res.in |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ 160.3, 134.2, 130.0, 129.4, 127.6, 125.5, 123.2 | niscpr.res.in |
| Infrared (IR) | 3248, 2900, 1701, 738 cm⁻¹ | niscpr.res.in |
| Mass Spectrometry | Electron Ionization Mass Spectrum available. | nist.gov |
| High-Resolution MS | m/z Calcd for C₇H₇ClNO [M+H]⁺: 156.0216. Found: 156.0225 | niscpr.res.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDTMLQUWBPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180626 | |
| Record name | Formamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2596-93-2 | |
| Record name | Formamide, N-(2-chlorophenyl)- | |
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| Record name | 2'-Chloroformanilide | |
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| Record name | Formamide, N-(2-chlorophenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chlorophenyl)formamide | |
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Synthetic Methodologies for N 2 Chlorophenyl Formamide
Direct N-Formylation of 2-Chloroaniline (B154045)
Direct N-formylation stands as the most straightforward and widely studied method for producing N-(2-chlorophenyl)formamide. This approach encompasses catalytic methods, the use of specific formylating reagents, and the application of green chemistry principles to enhance sustainability.
Catalysis plays a crucial role in the N-formylation of anilines, offering pathways with higher efficiency and milder reaction conditions. Various metal-based catalysts have been investigated for this transformation.
Manganese-Catalyzed N-Formylation: Manganese, an abundant and low-toxicity transition metal, has been utilized as a catalyst for the N-formylation of anilines. researchgate.netacs.org One novel approach employs manganese(II) chloride (MnCl₂·4H₂O) as a catalyst with oxalic acid dihydrate serving as a safe and environmentally benign surrogate for carbon monoxide. acs.orgnih.gov This method provides moderate to excellent yields of formanilides. researchgate.netacs.org Another manganese-based system uses a novel pincer complex, (iPr-PNHP)Mn(H)(CO)₂, which facilitates the acceptorless dehydrogenative coupling of amines with methanol (B129727), the formylating agent, under mild, additive-free conditions. researchgate.netblogspot.com
Zinc-Based Catalysis: Zinc oxide (ZnO), particularly in nanoparticle form, has been demonstrated as an effective and reusable heterogeneous catalyst for the N-formylation of amines using formic acid. niscpr.res.innih.gov This solvent-free approach is noted for its simplicity, high yields, and high chemoselectivity. nih.gov Additionally, a catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) has been shown to be effective for the N-formylation of amines using carbon dioxide as the C1 source in the presence of hydrosilanes. rsc.org
Other Catalytic Systems: Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been reported for the catalytic N-formylation of secondary amines at room temperature, using methanol as the formyl source. mdpi.com Polymeric ionic liquids have also been developed as efficient and recyclable catalysts for the N-formylation of amines with carbon dioxide and phenylsilane (B129415). epfl.ch
| Catalyst System | Formyl Source | Key Features |
|---|---|---|
| Manganese(II) chloride / Oxalic Acid | Oxalic Acid (CO surrogate) | Uses an inexpensive, low-toxicity metal and a safe CO surrogate. acs.orgnih.gov |
| Manganese Pincer Complex | Methanol | Operates under mild, additive-free conditions. researchgate.net |
| Zinc Oxide (ZnO) Nanoparticles | Formic Acid | Heterogeneous, reusable, and solvent-free conditions. niscpr.res.innih.gov |
| Zinc Acetate / 1,10-phenanthroline | Carbon Dioxide / Hydrosilane | Utilizes CO₂ as a sustainable C1 source. rsc.org |
| AuPd–Fe₃O₄ Nanoparticles | Methanol | Efficient bimetallic catalyst, recyclable due to magnetic support. mdpi.com |
| Polymeric Ionic Liquid | Carbon Dioxide / Phenylsilane | Recyclable catalyst with high efficiency at room temperature. epfl.ch |
Beyond catalysis, specific reagent combinations have been developed to achieve N-formylation. These protocols often focus on activating a simple formyl source under mild conditions.
Formic Acid/Triflic Anhydride (B1165640): A facile and efficient one-pot N-formylation of aryl amines utilizes formic acid as the formyl source with triflic anhydride (Tf₂O) as an activating agent. This method is praised for its operational simplicity and its applicability to gram-scale preparations, affording N-formyl aryl amines in moderate to good yields. The reaction proceeds under mild conditions, with triethylamine (B128534) often used as a base.
Formic Acid/Polyethylene (B3416737) Glycol (PEG): An exceptionally simple procedure for the N-formylation of anilines involves treatment with formic acid in polyethylene glycol (PEG-400) at room temperature. researchgate.net This method is advantageous as it does not require any additional solvent or catalyst. researchgate.net However, it is important to note that PEGs can degrade under oxidative conditions to form formic acid and formaldehyde (B43269), which can lead to the formation of N-formyl impurities in pharmaceutical formulations. nih.gov
Carbon Dioxide and Phenylsilane: The combination of carbon dioxide as a C1 source and a hydrosilane, such as phenylsilane (PhSiH₃), is a prominent reagent system for N-formylation. nih.gov This transformation can be promoted by various catalysts, including copper complexes and organocatalysts. rsc.orgresearchgate.net
| Reagent System | Activator/Medium | Reaction Conditions |
|---|---|---|
| Formic Acid | Triflic Anhydride (Tf₂O) | Mild conditions, often with a base like triethylamine. |
| Formic Acid | Polyethylene Glycol (PEG-400) | Room temperature, catalyst- and solvent-free. researchgate.net |
| Carbon Dioxide | Phenylsilane (PhSiH₃) | Often requires a catalyst (e.g., copper) under mild conditions. nih.gov |
The principles of green chemistry are increasingly being applied to the synthesis of formamides to reduce environmental impact. Key strategies include the use of sustainable feedstocks, atom economy, and the use of environmentally benign solvents and catalysts.
The utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source is a cornerstone of green N-formylation reactions. nih.govresearchgate.net This approach replaces more hazardous traditional formylating agents. researchgate.net The reactions are often designed to be highly atom-economical, maximizing the incorporation of starting materials into the final product.
The use of recyclable heterogeneous catalysts, such as ZnO nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing waste. niscpr.res.in Similarly, employing solvents like polyethylene glycol (PEG), which can serve as both the solvent and a catalyst promoter, can reduce the need for volatile organic compounds. researchgate.net Furthermore, developing solvent-free reaction conditions, as seen in some ZnO-catalyzed methods, represents a significant step towards a cleaner synthesis. nih.gov Photocatalytic methods using initiators like diethylenetriamine (B155796) pentaacetic acid (DTPA) with CO₂ also represent a green approach, harnessing light energy to drive the chemical transformation under ambient conditions. mdpi.com
Novel Synthetic Routes and Strategies for N-(2-chlorophenyl)formamide Derivatives
While the direct formylation of 2-chloroaniline is the primary route to the parent compound, the synthesis of its derivatives can be achieved by employing substituted starting materials. For instance, the synthesis of N-(2-acetyl-5-chloro-phenyl)formamide would require starting with an appropriately substituted 2-amino-4-chlorobenzophenone instead of 2-chloroaniline. chemicalbook.com
The catalytic and reagent-based methodologies described for the synthesis of N-(2-chlorophenyl)formamide are often applicable to a wide range of substituted anilines. researchgate.net Therefore, these established protocols provide a versatile platform for creating a library of N-(2-chlorophenyl)formamide derivatives by simply varying the substituents on the initial aniline (B41778). This allows for the systematic modification of the chemical structure to explore structure-activity relationships in various applications.
Mechanistic Investigations of Formamide Synthesis and Reactivity
Elucidation of N-Formylation Reaction Mechanisms
The N-formylation of 2-chloroaniline (B154045) to produce Formamide (B127407), N-(2-chlorophenyl)- can be achieved through several pathways, each with a distinct mechanism. Common formylating agents include formic acid, methanol (B129727), and carbon dioxide in the presence of a reducing agent.
When formic acid is used, the reaction typically proceeds via nucleophilic acyl substitution. The amine's nitrogen atom attacks the carbonyl carbon of formic acid. This process can be uncatalyzed, often requiring heat to drive off the water formed, or it can be facilitated by activating agents or catalysts. scispace.commdpi.com One plausible mechanism involves the initial protonation of formic acid to increase its electrophilicity, followed by the nucleophilic attack of the aniline (B41778). mdpi.com Alternatively, an activating agent like triflic anhydride (B1165640) can react with formic acid to form a mixed anhydride, a much more potent formylating agent, which is then readily attacked by the amine.
Table 1: Common N-Formylation Reaction Pathways
| Formyl Source | General Mechanism | Key Intermediates |
|---|---|---|
| Formic Acid | Nucleophilic Acyl Substitution | Tetrahedral intermediate, Mixed anhydride (with activator) |
| Methanol | Oxidative N-Formylation | Hemiaminal, Coordinated formaldehyde (B43269) |
| Carbon Dioxide / Hydrosilane | Reductive N-Formylation | Silyl formate, Carbamate intermediate |
Another pathway is the oxidative N-formylation using methanol . In this case, a catalyst, such as bimetallic AuPd–Fe3O4 nanoparticles, facilitates the oxidation of methanol to formaldehyde. mdpi.com The amine then reacts with the in-situ generated formaldehyde to form a hemiaminal intermediate. mdpi.com Subsequent oxidation of this hemiaminal by the catalyst yields the final N-formamide product. mdpi.com
The use of carbon dioxide as a C1 source, typically with a hydrosilane reducing agent and a catalyst, represents a greener approach. The mechanism can involve the formation of a silyl formate intermediate from CO2 and the hydrosilane, which then acts as the formylating agent. Alternatively, the amine and CO2 can form a carbamate intermediate, which is then reduced to the formamide. rsc.org
Nucleophilic Site Reactivity in Formamide Anions
Deprotonation of N-(2-chlorophenyl)formamide at the nitrogen atom generates the corresponding formamide anion. This anion is an ambident nucleophile , meaning it possesses two potential nucleophilic sites: the nitrogen and the oxygen atom. dalalinstitute.com The negative charge is delocalized across the N-C-O system, as depicted by its resonance structures.
The reactivity of this anion with an electrophile (E+) can result in either N-substitution or O-substitution.
N-attack: Leads to the formation of N-substituted products (e.g., N-acylation or N-alkylation).
O-attack: Leads to the formation of an imidate ester (O-acylation or O-alkylation).
Kinetic studies on the reactions of various amide anions with soft electrophiles like benzhydrylium ions have shown that the attack occurs exclusively at the nitrogen atom. nih.govresearchgate.net This suggests that for many electrophilic partners, the nitrogen atom is the more kinetically favorable site for reaction. The choice between N- or O-attack is governed by several factors, including the nature of the electrophile, the counter-ion, the solvent, and temperature, in line with the Hard and Soft Acids and Bases (HSAB) principle. nih.gov Generally, harder electrophiles tend to react at the harder oxygen site, while softer electrophiles prefer the softer nitrogen site. nih.gov However, studies have shown that amide anions are generally less reactive than carbanions of similar basicity and often favor N-attack, sometimes contrary to simple interpretations. nih.govresearchgate.net
Tautomerism and Isomerization Pathways in Formamides
Formamides like N-(2-chlorophenyl)formamide can exist in different structural forms through tautomerism and isomerization.
Tautomerism: This involves the migration of a proton. N-(2-chlorophenyl)formamide can exist in equilibrium between its amide form (the dominant tautomer) and its imidic acid (or formimidic acid) tautomer. Experimental and computational studies on simple formamides indicate that the amide form is significantly more stable. dalalinstitute.com
Isomerization: Due to the significant partial double bond character of the carbon-nitrogen bond, rotation around this bond is restricted. This leads to the existence of planar geometric isomers, specifically the E and Z stereoisomers. For N,N-diaryl-substituted formamides, the presence of two distinct singlets for the formyl proton in ¹H NMR spectra provides clear evidence for the existence of these two slowly interconverting stereoisomers at room temperature. researchgate.net In the case of N-(2-chlorophenyl)formamide, these isomers would differ in the orientation of the 2-chlorophenyl group relative to the oxygen atom across the C-N bond.
Role of Catalysis in Reaction Pathway Optimization
Catalysis is pivotal in optimizing the synthesis of N-(2-chlorophenyl)formamide by lowering activation energies, enabling the use of milder reaction conditions, and improving yields and selectivity.
Acid Catalysis: Acid catalysts, such as melamine-trisulfonic acid or ion-exchange resins, can protonate the carbonyl oxygen of the formylating agent (e.g., formic acid), thereby increasing its electrophilicity and facilitating the nucleophilic attack by the aniline. nih.gov
Base Catalysis: Bases can be used to deprotonate the amine, increasing its nucleophilicity. In oxidative formylation with methanol, a base is essential for the initial oxidation of methanol by the catalyst. mdpi.com Stronger bases like cesium hydroxide have been shown to provide higher yields in certain catalytic systems. mdpi.com
Transition Metal Catalysis: A wide range of transition metal catalysts, including those based on ruthenium, manganese, and gold/palladium nanoparticles, have been developed. mdpi.comnih.govmasterorganicchemistry.com These catalysts can activate the formyl source in various ways. For instance, a ruthenium-N-heterocyclic carbene complex can activate methanol by coordination and subsequent β-hydride elimination to produce coordinated formaldehyde. nih.gov Manganese complexes can facilitate the N-formylation of anilines using oxalic acid as a safe carbon monoxide surrogate. masterorganicchemistry.com
Organocatalysis: Non-metallic catalysts like iodine or thiamine hydrochloride have also been employed. nih.gov Iodine is proposed to catalyze formylation with formic acid by protonating the acid, making it more susceptible to nucleophilic attack. mdpi.com
Table 2: Examples of Catalysts in N-Formylation Reactions
| Catalyst Type | Example | Role in Mechanism |
|---|---|---|
| Acid Catalyst | Amberlite IR-120 | Activates formic acid by protonation nih.gov |
| Base Catalyst | Cesium Hydroxide (CsOH) | Assists in catalyst-mediated oxidation of methanol mdpi.com |
| Transition Metal | Manganese(II) Chloride (MnCl₂) | Enables use of oxalic acid as a CO surrogate masterorganicchemistry.com |
| Organocatalyst | Iodine (I₂) | Activates formic acid for nucleophilic attack mdpi.comnih.gov |
Side Reactions and Undesired Product Formation
Several side reactions can occur during the synthesis of N-(2-chlorophenyl)formamide, leading to impurities and reduced yields. The prevalence of these side reactions often depends on the reactivity of the substrate and the reaction conditions.
Incomplete Reaction: Anilines with electron-withdrawing groups, such as the chloro- group in 2-chloroaniline, are less nucleophilic and react more slowly than those with electron-donating groups. nih.govscholarsresearchlibrary.com This can lead to incomplete conversion, requiring harsher conditions which may, in turn, promote other side reactions.
Di-formylation: While less common for primary anilines under standard conditions, forcing conditions could potentially lead to the formation of N-(2-chlorophenyl)-N-formylformamide, although such products are generally unstable.
Ring Formylation: Formylation reactions like the Vilsmeier-Haack or Duff reaction can introduce a formyl group directly onto an activated aromatic ring. wikipedia.org However, the benzene ring in 2-chloroaniline is deactivated by the chloro- substituent, making electrophilic aromatic substitution at the ring less favorable than N-formylation.
Decomposition of Reagents: Some formylating agents, like acetic formic anhydride, are sensitive to moisture and can decompose, reducing the efficiency of the reaction. scispace.com
Subsequent Reactions of the Product: The formamide product itself can undergo further undesired reactions. For example, the reaction of N,N-diaryl-substituted formamides with oxalyl chloride does not yield the expected formamide chlorides but rather N-dichloromethyl-substituted diarylamines. researchgate.net
Careful control of reaction parameters such as temperature, stoichiometry, and choice of catalyst is essential to minimize these side reactions and maximize the yield of the desired N-(2-chlorophenyl)formamide.
Synthesis and Chemical Transformations of N 2 Chlorophenyl Formamide Derivatives and Analogues
Structural Modification and Derivatization Strategies
The structural framework of N-(2-chlorophenyl)formamide allows for various modifications and derivatizations, leading to a wide array of compounds with potential applications in medicinal chemistry and materials science. The presence of the formamide (B127407) group (-NHCHO) and the 2-chlorophenyl ring provides multiple sites for chemical reactions.
One common strategy involves the N-formylation of anilines and their derivatives. niscpr.res.in For instance, N-(2-chlorophenyl)formamide can be synthesized by reacting 2-chloroaniline (B154045) with formic acid. nih.gov This foundational reaction can be adapted to introduce different substituents on the phenyl ring, thereby tuning the electronic and steric properties of the resulting formamide.
Further derivatization can be achieved through reactions targeting the formamide moiety. For example, the formamide group can act as a precursor for the synthesis of isocyanides, which are valuable intermediates in various organic transformations. academie-sciences.fr Additionally, the nitrogen atom of the formamide can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
The chloro-substituent on the phenyl ring also offers a handle for modification. Through cross-coupling reactions, the chlorine atom can be replaced with other functional groups, leading to a diverse set of derivatives. This versatility makes N-(2-chlorophenyl)formamide a valuable scaffold in combinatorial chemistry for the generation of compound libraries.
A notable derivatization involves the synthesis of N-(1-(2-Chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl)acetamide from 3-Amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. nih.gov This transformation highlights the utility of the N-(2-chlorophenyl) moiety in constructing complex heterocyclic systems.
Synthesis of Substituted N-Aryl Formamide Analogues
The synthesis of substituted N-aryl formamide analogues is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. ontosight.ai A general and efficient method for the N-formylation of amines involves the use of formic acid under various conditions. academie-sciences.fr For instance, an ultrasound-promoted, solvent- and catalyst-free approach has been developed for the N-formylation of amines at room temperature using formic acid. academie-sciences.fr
Several methods have been reported for the synthesis of N-aryl formamides, employing a range of reagents and catalysts. These include:
Formic acid with activating agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate formic acid for the formylation of anilines. niscpr.res.in
Triflic anhydride (B1165640): A one-pot protocol using triflic anhydride (Tf2O) as an activator for formic acid allows for the N-formylation of various aniline (B41778) derivatives in moderate to good yields. niscpr.res.in This method is operationally simple and applicable to gram-scale preparations. niscpr.res.in
Ionic liquids: Brønsted acidic ionic liquids based on 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively catalyze the N-formylation of primary and secondary amines with formic acid under solvent-free conditions. researchgate.net
Phosphonic anhydride: A method utilizing a phosphonic anhydride to promote the reaction between an amine and a formamide compound has been developed for N-formylation. google.com
The choice of synthetic route often depends on the specific substituents present on the aryl ring and the desired reaction scale. For example, the synthesis of N-(2,5-dichlorophenyl)formamide has been documented, showcasing the applicability of these methods to anilines with multiple halogen substituents. researchgate.net
Table 1: Examples of Reagents for N-Aryl Formamide Synthesis
| Reagent/Catalyst System | Description | Reference |
|---|---|---|
| Formic Acid | A common and direct formylating agent. | nih.gov |
| Formic Acid / DCC or EDCI | Activation of formic acid for efficient formylation. | niscpr.res.in |
| Formic Acid / Triflic Anhydride | A powerful activating agent for one-pot synthesis. | niscpr.res.in |
| Brønsted Acidic Ionic Liquids | Catalytic, solvent-free N-formylation. | researchgate.net |
| Phosphonic Anhydride | Promoter for N-formylation reactions. | google.com |
| Ultrasound | Promotes solvent- and catalyst-free N-formylation. | academie-sciences.fr |
Reactions Involving the N-(2-chlorophenyl)formamide Moiety as a Precursor
The N-(2-chlorophenyl)formamide moiety is a versatile precursor in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. ontosight.ai The formamide group itself can undergo several key transformations.
One important reaction is its use in the synthesis of formamidines. N-formyl compounds are known precursors for the preparation of formamidines, which are valuable in medicinal chemistry and as ligands in coordination chemistry. academie-sciences.fr For example, N,N'-diaryl formamidines can be synthesized from the reaction of N-aryl formamides with primary aryl amines. researchgate.net
Furthermore, the formamide group can be a precursor to isocyanides. niscpr.res.inacademie-sciences.fr This transformation typically involves dehydration of the formamide, often using reagents like phosphorus oxychloride (POCl₃). The resulting isocyanides are highly reactive intermediates used in multicomponent reactions, such as the Passerini and Ugi reactions.
The entire N-(2-chlorophenyl)formamide molecule can serve as a building block in more elaborate synthetic sequences. For instance, it can be a starting material for the synthesis of quinoline (B57606) derivatives. lookchem.com The reaction of o-isocyano-β-methoxystyrenes, which can be derived from formamides, with nucleophiles provides a convenient route to quinolines. lookchem.com
In the context of constructing fused heterocyclic systems, N-(2-chlorophenyl)formamide derivatives have been employed in palladium-catalyzed domino reactions. These reactions can involve an initial N-arylation followed by an intramolecular ring closure to form complex polycyclic structures, such as oxazolo[4,5-b]pyrazines. researchgate.net
Annelation and Ring-Forming Reactions Utilizing Formamide Derivatives
Formamide derivatives, including N-(2-chlorophenyl)formamide, are key substrates in annelation and ring-forming reactions to construct various heterocyclic systems. The reactivity of the formamide group, particularly its ability to act as a C1 synthon or participate in cyclization reactions, is central to these transformations.
One notable application is in the synthesis of triazine compounds. N-aminated precursors derived from indole-2-carboxylates can be heated with formamide and ammonium (B1175870) acetate (B1210297) to yield indoletriazines. google.com This reaction, proceeding under Leuckart conditions, demonstrates the role of formamide as both a reagent and a solvent in constructing fused heterocyclic rings. google.com
Formamide derivatives are also utilized in the synthesis of 1,2,4-triazoles. The Pellizzari reaction, for instance, involves heating a mixture of an amide and an acyl hydrazide to produce 1,2,4-triazole (B32235) derivatives. scispace.com A variation of this involves the reaction of formamide itself with hydrazine (B178648) hydrochloride. scispace.com The Einhorn–Brunner reaction provides another route, where condensation between a hydrazine and a diacylamine (like an N-formyl benzamide) yields a 1,2,4-triazole. scispace.com
Furthermore, N-aryl formamides can participate in reactions with pentachloropyridine (B147404) under basic conditions. rsc.org In these reactions, the formamide anion can act as a bidentate nucleophile, attacking the pyridine (B92270) ring at the 4-position through either the nitrogen or oxygen atom. rsc.org This can lead to the formation of substituted pyridines or unexpected N,N-disubstituted aryl compounds. rsc.org
The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (like DMF), is a powerful tool for formylation and subsequent cyclization. For example, treatment of a phenylhydrazone product with the Vilsmeier reagent can yield a 4-formylpyrazole derivative, demonstrating a ring-forming and functionalization sequence. researchgate.net
Hydrogenation Selectivity Studies of Formamide Derivatives
The selective hydrogenation of formamide derivatives is a crucial transformation for the synthesis of amines and methanol (B129727), which are valuable industrial chemicals. rsc.orgrsc.org The challenge in the hydrogenation of formamides lies in controlling the selectivity between C-O bond cleavage (deoxygenation) to form methylamines and C-N bond cleavage (deamination) to yield alcohols and amines. rsc.orgrsc.org
Recent studies have focused on developing catalytic systems that can precisely control the outcome of the hydrogenation of N-aryl formamides, including derivatives like N-(4-chlorophenyl)formamide. Ruthenium-based catalysts have shown significant promise in this area. For example, a ruthenium pincer complex has been reported to catalyze the selective hydrogenation of amides to the corresponding amines and alcohols at room temperature under mild hydrogen pressure. acs.org This system was effective for the hydrogenation of N-(4-chlorophenyl)formamide to 4-chloroaniline (B138754) and methanol. acs.org
The selectivity of the hydrogenation can be influenced by various factors, including the catalyst, additives, and reaction conditions. In one study, the hydrogenation of urea (B33335) derivatives to formamides or further to N-monomethylamines and methanol was controlled by tuning the amount of a base additive (KOtBu) in a ruthenium-catalyzed system. rsc.orgrsc.org When the ratio of the base to the ruthenium catalyst was high, the reaction favored the formation of the formamide. rsc.org Conversely, at lower base concentrations, the formamide was further hydrogenated to the corresponding methylamine (B109427) and methanol. rsc.org This switch in selectivity is attributed to the regulation of the acid-base environment of the reaction, which controls the fate of a common hemiaminal intermediate. rsc.org
Iridium-based catalysts have also been explored for the hydrogenation of urea derivatives to formamides. An iridium complex in the presence of a specific ligand was found to be highly effective for the selective hydrogenation of 1,3-bis(4-chlorophenyl)urea (B74380) to N-(4-chlorophenyl)formamide under relatively mild conditions. nih.govresearchgate.net
Table 2: Summary of Hydrogenation Studies on Formamide Derivatives
| Substrate | Catalyst System | Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| N-(4-chlorophenyl)formamide | Ruthenium pincer complex | 4-chloroaniline, Methanol | Selective hydrogenation to amine and alcohol at room temperature. | acs.org |
| 1,3-bis(4-chlorophenyl)urea | Ru(PPh₃)₃Cl₂ / KOtBu | N-(4-chlorophenyl)formamide or 4-chloro-N-methylaniline, Methanol | Selectivity switched by tuning the amount of base additive. | rsc.orgrsc.org |
| 1,3-bis(4-chlorophenyl)urea | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | N-(4-chlorophenyl)formamide | Highly selective hydrogenation to the formamide under mild conditions. | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of N 2 Chlorophenyl Formamide and Its Molecular Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of N-(2-chlorophenyl)formamide in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. A notable feature in the NMR spectra of this compound is the presence of rotamers, which arise from the restricted rotation around the amide C-N bond. ias.ac.innih.govresearchgate.net
The proton NMR spectrum of N-(2-chlorophenyl)formamide typically displays a complex multiplet for the aromatic protons and distinct signals for the formyl and amine protons. academie-sciences.frscispace.com The presence of both cis and trans rotameric forms leads to the appearance of separate signals for the protons in each isomer. scispace.com
For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the ¹H NMR spectrum can show signals corresponding to both the trans and cis isomers. scispace.com The formyl proton (CHO) and the NH proton signals are particularly sensitive to the isomeric form. One study reported the following assignments for the trans isomer: a doublet at δ 8.59 ppm and a doublet at δ 8.27 ppm (J=1.15 Hz). For the cis isomer, a singlet at δ 8.41 ppm and a broad singlet at δ 7.87 ppm were observed. The aromatic protons appear as a multiplet in the range of δ 6.80-7.30 ppm. scispace.com In another study using acetone-d₆, the aromatic and formyl protons were observed as a multiplet between δ 6.95-8.36 (5H), with the NH proton appearing as a singlet at δ 8.93 (1H). academie-sciences.fr
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for N-(2-chlorophenyl)formamide in Different Solvents.
| Proton | CDCl₃ (trans) scispace.com | CDCl₃ (cis) scispace.com | Acetone-d₆ academie-sciences.fr | CDCl₃ rsc.org |
| Ar-H | 6.80-7.30 (m) | 6.80-7.30 (m) | 6.95-8.36 (m) | 6.63-7.07 (m) |
| NH | - | 7.87 (brs) | 8.93 (s) | - |
| CHO | 8.27 (d, J=1.15) | 8.41 (s) | - | 8.16 (s) |
| NH/CHO | - | - | 6.95-8.36 (m) | 8.33-8.70 (m) |
Data presented as: Chemical Shift (multiplicity, coupling constant J in Hz). m = multiplet, s = singlet, d = doublet, brs = broad singlet.
The ¹³C NMR spectrum further corroborates the structural details inferred from the ¹H NMR data. The carbon signals for the aromatic ring, the carbonyl group, and any other carbon atoms are observed at characteristic chemical shifts. The presence of rotamers also influences the ¹³C NMR spectrum, potentially showing separate signals for the carbons in the cis and trans forms. scispace.comrsc.org
In CDCl₃, the ¹³C NMR spectrum of N-(2-chlorophenyl)formamide shows a series of peaks corresponding to the aromatic carbons and the carbonyl carbon. scispace.com One set of reported chemical shifts includes signals at δ 118.8, 122.0, 125.1, 127.7, 129.1, 130.3, and 133.7 ppm for the aromatic carbons, and signals at δ 159.1 and 161.7 ppm, which are attributed to the carbonyl carbon in the two rotameric forms. scispace.com Another study reported similar values at δ 124.96, 126.23, 127.81, 130.37, 134.17, and 142.94 ppm for the aromatic carbons and δ 159.94 and 162.08 ppm for the carbonyl carbons. rsc.org
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for N-(2-chlorophenyl)formamide.
| Carbon | CDCl₃ scispace.com | CDCl₃ rsc.org |
| Aromatic C | 118.8, 122.0, 125.1, 127.7, 129.1, 130.3, 133.7 | 124.96, 126.23, 127.81, 130.37, 134.17, 142.94 |
| C=O | 159.1, 161.7 | 159.94, 162.08 |
The existence of cis and trans rotamers in N-aryl substituted formamides is a well-documented phenomenon arising from the partial double bond character of the C-N amide bond, which hinders free rotation. ut.ee In N-(2-chlorophenyl)formamide, the formyl proton can be either cis or trans to the 2-chlorophenyl group. The formyl proton in the cis position relative to the aryl group typically resonates at a higher field in the ¹H NMR spectrum compared to the trans configuration. ut.ee
Dynamic NMR (DNMR) studies can be employed to determine the energy barriers for the interconversion between these rotamers. ias.ac.innih.gov The coalescence temperature, at which the separate signals for the two rotamers merge into a single broad peak, allows for the calculation of the rotational barrier. nih.gov For N-benzhydrylformamide derivatives, which are structurally related, the rotational barriers for the formyl group have been calculated to be in the range of 20-23 kcal/mol. nih.gov
Vibrational Spectroscopy
The IR spectrum of N-(2-chlorophenyl)formamide is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key characteristic peaks include the N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations. The C-Cl stretching and aromatic C-H and C=C vibrations are also observable.
The C=O stretching vibration in formamides typically appears in the region of 1686–1677 cm⁻¹. The exact position of these bands can be influenced by factors such as intermolecular hydrogen bonding in the solid state. In the crystal structure of related formamides, molecules are often linked by N-H···O hydrogen bonds, which can affect the vibrational frequencies. iucr.orgresearchgate.net
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For aromatic compounds, the phenyl ring modes are often prominent in the Raman spectrum. researchgate.net In a related compound, 4-chloro-2-(3-chlorophenylcarbamoyl)phenyl acetate (B1210297), the simultaneous IR and Raman activation of the C=O stretching mode was interpreted as evidence of intramolecular charge transfer through the π-conjugated system. researchgate.net Similar analyses can be applied to N-(2-chlorophenyl)formamide to understand charge delocalization and electronic interactions within the molecule. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can be used to calculate and assign the vibrational wavenumbers, aiding in the detailed interpretation of both IR and Raman spectra. researchgate.netresearchgate.net
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Different ionization methods can be employed to generate ions from the analyte, each providing unique structural insights.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For N-(2-chlorophenyl)formamide (C₇H₆ClNO), HRMS can unequivocally confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.
While specific HRMS data for N-(2-chlorophenyl)formamide is not widely published, the technique's utility is well-documented for analogous compounds. For instance, HRMS is considered a critical tool for verifying the molecular weight and purity of related formamide (B127407) derivatives. In studies of similar molecules, such as N-((2-chlorophenyl)(tosyl)methyl)formamide, HRMS using electrospray ionization (ESI) has been used to identify the sodium adduct ([M+Na]⁺). rsc.org For this more complex derivative, a calculated m/z of 328.0978 was found to be 328.0972, demonstrating the high accuracy of the technique. rsc.org
Based on its chemical formula, the expected exact mass for the molecular ion [M]⁺ of N-(2-chlorophenyl)formamide can be calculated. This precise measurement allows researchers to confirm the compound's identity and purity with a high degree of confidence.
Table 1: Calculated Exact Masses for N-(2-chlorophenyl)formamide Adducts
| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₇H₇ClNO]⁺ | 156.0211 |
| [M+Na]⁺ | [C₇H₆ClNNaO]⁺ | 178.0030 |
| [M]⁺˙ | [C₇H₆ClNO]⁺˙ | 155.0133 |
Note: Data is calculated based on isotopic masses and has been included for illustrative purposes.
Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern, or "fingerprint," that is useful for structural elucidation.
For formamides, a primary fragmentation pathway involves the cleavage of the C-N amide bond. nih.gov The fragmentation of a related compound, 3-((1-(4-chlorophenyl) ethylidene) amino)-1-(hydroxy (2-hydroxyphenyl) methyl)-2-thioxoimidazolidin-4-one, showed loss of a carbon monoxide (C=O) group from an initial fragment. nih.gov Another potential fragmentation pathway for N-(2-chlorophenyl)formamide would be the loss of the formyl group (CHO) or the entire formamide side chain. The presence of the chlorine atom on the phenyl ring would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 2: Plausible Fragment Ions in the EI Mass Spectrum of N-(2-chlorophenyl)formamide
| Plausible Fragment | Proposed Structure/Loss | m/z (for ³⁵Cl) |
|---|---|---|
| [M-H]⁺ | Loss of a hydrogen atom | 154 |
| [M-CHO]⁺ | Loss of the formyl radical | 126 |
| [C₆H₄Cl]⁺ | Loss of formamide group | 111 |
| [C₆H₅N]⁺ | Loss of chlorine and CO | 91 |
Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry.
X-ray Diffraction Analysis of Crystal Structures
While the specific crystal structure of N-(2-chlorophenyl)formamide is not detailed in the provided search results, extensive research on closely related 2,6-disubstituted N-phenylformamides offers significant insights into the likely structural characteristics. rsc.orgpsu.edu Studies on compounds like 2,6-dichloro-N-phenylformamide and 2-chloro-6-methyl-N-phenylformamide reveal that the presence of a chlorine substituent has a profound influence on the crystal structure and thermal behavior. rsc.orgpsu.edu
A key feature dominating the crystal packing of N-phenylformamide structures is the formation of intermolecular N–H⋯O hydrogen bonds. psu.edu These interactions typically link molecules into infinite chains. psu.edu In the crystal structures of 2,6-dichloro-N-phenylformamide and 2-chloro-6-methyl-N-phenylformamide, molecules are connected by N–H⋯O hydrogen bonds, forming chains that stack along a crystallographic axis. rsc.orgpsu.edu
Furthermore, many of these chlorinated formamides exhibit polymorphism, meaning they can exist in more than one crystal form. rsc.orgpsu.edu For example, 2,6-dichloro-N-phenylformamide has a room-temperature orthorhombic form that undergoes a phase transition to a monoclinic high-temperature form at 155 °C. rsc.orgpsu.edu This transformation is not observed when the chlorine atoms are replaced by methyl groups, highlighting the directive influence of the halogen atom on the crystal packing and phase stability. rsc.orgpsu.edu The crystal structure of the related 2-Bromo-N-(2-chlorophenyl)acetamide also shows molecules linked into chains by N–H⋯O hydrogen bonds. researchgate.net
The conformation of the formamide group relative to the phenyl ring is another important structural aspect. In N-phenylformamide itself, both cis and trans conformers have been found to co-crystallize in the same unit cell, forming hydrogen-bonded tetramers. nih.govresearchgate.net In more sterically hindered derivatives like the 2,6-disubstituted compounds, the amide group is typically twisted out of the plane of the phenyl ring. psu.edu
Table 3: Crystallographic Data for Related N-Phenylformamide and N-Phenylacetamide Derivatives
| Compound | Crystal System | Space Group | Key Feature | Ref. |
|---|---|---|---|---|
| 2,6-dichloro-N-phenylformamide (RT form) | Orthorhombic | Pbca | N–H⋯O hydrogen-bonded chains | rsc.orgpsu.edu |
| 2,6-dichloro-N-phenylformamide (HT form) | Monoclinic | P2₁/c | Phase transition at 155 °C | rsc.orgpsu.edu |
| 2-chloro-6-methyl-N-phenylformamide (RT form) | Orthorhombic | Pbca | Isomorphous with RT 2,6-dichloro derivative | rsc.orgpsu.edu |
| N-Phenylformamide | Monoclinic | C2/c | Co-crystal of cis and trans conformers | nih.goviucr.org |
This comparative data strongly suggests that the crystal structure of N-(2-chlorophenyl)formamide would be characterized by strong N–H⋯O hydrogen bonds forming chains, with the planarity and packing arrangement influenced by the steric and electronic effects of the ortho-chlorine substituent.
Computational Chemistry and Quantum Mechanical Analysis of N 2 Chlorophenyl Formamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of N-(2-chlorophenyl)formamide and its analogs. DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine the optimized molecular geometry and vibrational frequencies of the molecule. researchgate.netscribd.com These calculations are fundamental in understanding the molecule's stable conformation and the energetic landscape of different rotamers that may arise from restricted rotation around the C-N amide bond.
Theoretical studies on related formamide (B127407) derivatives have demonstrated the reliability of DFT in predicting structural parameters that are in good agreement with experimental data. researchgate.net For instance, in a study on N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives, DFT was used to perform a detailed vibrational spectral analysis, with assignments supported by potential energy distribution (PED). researchgate.net This level of analysis is crucial for accurately interpreting experimental spectroscopic data.
Frontier Molecular Orbital Theory: HOMO-LUMO Analysis
Frontier Molecular Orbital Theory is pivotal in understanding the chemical reactivity and kinetic stability of N-(2-chlorophenyl)formamide. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps to characterize the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required for electronic transitions. researchgate.net For related compounds, DFT calculations have been used to determine these orbital energies and the resulting energy gap. ajchem-a.comcrimsonpublishers.com In one study, the HOMO and LUMO orbitals of a molecule containing the N-(2-chlorophenyl)formamide group were found to be focused on different parts of the molecule, indicating specific sites for electron donation and acceptance. ajchem-a.com This analysis provides valuable information on how the molecule interacts with other chemical species. researchgate.net
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Determines chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular and intermolecular bonding, charge transfer, and electron delocalization within N-(2-chlorophenyl)formamide. researchgate.netwisc.edu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of their stabilization energy, often referred to as E(2). nih.gov
NBO analysis can reveal significant hyperconjugative interactions that contribute to the molecule's stability. For instance, studies on similar molecules have shown charge transfer from lone pairs of nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. nih.govgrafiati.com These interactions, such as n(N) → π(C=O) and n(O) → σ(N-C), are indicative of electron delocalization and resonance effects within the amide group and the aromatic ring. acadpubl.eu The magnitude of the E(2) energy is proportional to the strength of the interaction. nih.gov This analysis provides a detailed picture of the electronic structure that governs the molecule's properties. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential) prone to nucleophilic attack. ajchem-a.comnih.gov
For N-(2-chlorophenyl)formamide and its analogs, MEP maps are generated using DFT calculations. researchgate.net These maps reveal that the negative potential is typically localized around the electronegative oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. researchgate.net Conversely, the positive potential is often found around the amide hydrogen and the aromatic protons. nih.gov MEP analysis is instrumental in predicting intermolecular interactions, such as hydrogen bonding, and understanding the initial steps of chemical reactions. researchgate.net
Theoretical Studies of Reaction Energetics and Pathways
Computational chemistry provides valuable insights into the energetics and mechanisms of reactions involving N-(2-chlorophenyl)formamide. Theoretical studies can be used to calculate the activation energies and reaction enthalpies of various chemical transformations. For example, the N-formylation of amines, a reaction used to synthesize formamides, has been studied computationally to understand its mechanism. academie-sciences.fr
By mapping the potential energy surface, researchers can identify transition states and intermediates, elucidating the step-by-step pathway of a reaction. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. While specific studies on the reaction energetics of N-(2-chlorophenyl)formamide are not detailed in the provided context, the methodologies are well-established for related compounds. science.gov
Molecular Docking and Molecular Dynamics Simulations of Related Compounds
While specific molecular docking and molecular dynamics (MD) simulation studies for N-(2-chlorophenyl)formamide were not found, these techniques are extensively applied to its analogs and derivatives to investigate their interactions with biological macromolecules. researchgate.netnih.gov
Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This is widely used in drug discovery to screen for potential drug candidates and to understand their binding modes. For example, derivatives of N-phenylacetamide have been docked into the active sites of enzymes like carbonic anhydrase to predict their inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time, considering factors like solvent effects and temperature. smolecule.com MD simulations of related compounds have been used to study conformational changes, solvation effects, and the stability of ligand-protein complexes. researchgate.netnih.gov For instance, MD simulations have been employed to validate the stability of docked compounds within the binding site of target proteins. researchgate.net These computational tools are invaluable for understanding the biological activity of molecules structurally related to N-(2-chlorophenyl)formamide.
Applications of N 2 Chlorophenyl Formamide in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Diverse Organic Molecules
N-(2-chlorophenyl)formamide serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Formamides, in general, are recognized as pivotal precursors for creating biologically active molecules and their analogs. niscpr.res.in Their utility stems from the reactivity of the formamide (B127407) group, which can undergo various chemical transformations. ontosight.ai
The synthesis of N-aryl formamides, including the N-(2-chlorophenyl) derivative, can be achieved through methods like the N-formylation of anilines using formic acid and an activator such as triflic anhydride (B1165640). niscpr.res.in Once formed, these compounds are not merely endpoints but are primed for further conversion. They are key starting materials in the synthesis of isocyanides, formamidines, and oxazolidinones. niscpr.res.in For instance, N-formyl derivatives can be transformed into chloromethanimidoyl chlorides, which are themselves valuable reagents for building more complex structures. mdpi.com The reactivity of N-aryl formamides allows them to act as bidentate nucleophiles, participating in substitution reactions to create formimidates, further showcasing their versatility as intermediates.
Building Block in the Synthesis of Heterocyclic Compounds
The structural framework of N-(2-chlorophenyl)formamide makes it an essential building block for constructing heterocyclic compounds, which are core components of many pharmaceuticals and biologically active substances. niscpr.res.in Research has demonstrated its direct or derivative role in forming complex, multi-ring systems.
A notable example involves the use of N-[2-(2-chloro-phenyl)-1-(6,8-dibromo-4-oxo-4H-benzo[d] Current time information in Bangalore, IN.sigmaaldrich.comoxazin-2-yl)-vinyl]-benzamide, a direct derivative, as a starting material to synthesize various heterobicyclic nitrogen compounds, including quinazolinones with potential antimicrobial activity. researchgate.net The general principle holds that N-formyl derivatives are widely used in the synthesis of important heterocyclic systems like imidazoles and nitrogen-bridged heterocycles. niscpr.res.in
Furthermore, related structures underscore this utility. For example, N-(2-cyanophenyl)formamide can be converted into N-(2-cyanophenyl)chloromethanimidoyl chloride, a key precursor for creating fused heterocyclic compounds. mdpi.com This highlights how the formamide group, attached to the substituted phenyl ring, can be chemically manipulated to drive the cyclization reactions necessary to form these complex structures.
Table 1: Examples of Heterocyclic Systems Derived from N-(2-chlorophenyl)formamide and Related Precursors
| Precursor Class | Resulting Heterocyclic System | Application Area | Reference |
| N-Aryl Formamides | Imidazoles, Nitrogen-bridged heterocycles | Pharmaceuticals | niscpr.res.in |
| N-(2-chlorophenyl)formamide Derivative | Heterobicyclic Quinazolinones | Antimicrobials | researchgate.net |
| N-(2-cyanophenyl)formamide | Fused Heterocycles | Organic Synthesis | mdpi.com |
| N-(2-Benzoyl-4-chlorophenyl)formamide | 2-Aminoindoles | Antimalarial Agents | lookchem.comchemicalbook.com |
Precursor for Functional Materials (e.g., sulfonylmethylisocyanides)
Beyond its role in synthesizing discrete molecules, N-(2-chlorophenyl)formamide is a potential precursor for functional materials. A key class of such materials are sulfonylmethylisocyanides, which are highly valuable "building blocks" in preparative organic chemistry. google.com
The general and widely used pathway to sulfonylmethylisocyanides involves a two-step process. First, a Mannich-type condensation of a sulfinic acid, formaldehyde (B43269), and a formamide yields an N-(sulfonylmethyl)formamide intermediate. google.com This intermediate is then dehydrated to produce the target sulfonylmethylisocyanide. google.com The organic group on the formamide can be varied, and this process is applicable to hydrocarbyl or heteroaryl groups, which may be substituted. google.com
Therefore, N-(2-chlorophenyl)formamide can serve as the formamide component in this reaction, reacting with a suitable sulfinic acid and formaldehyde to yield N-((aryl- or alkyl-sulfonyl)methyl)-N-(2-chlorophenyl)formamide. Subsequent dehydration would provide the corresponding (2-chlorophenyl)sulfonylmethylisocyanide, a functional material with applications in advanced organic synthesis. google.comgoogle.com
Application in Carbamoylation Reactions
Carbamoylation, the introduction of a carbamoyl (B1232498) group (R₂N-C(=O)-), is a significant transformation in organic synthesis for creating amides. Formamides are increasingly recognized as atom-economical precursors for generating the necessary carbamoyl radicals. rsc.org
A recently developed protocol utilizes a dual photoredox/Hydrogen Atom Transfer (HAT) catalysis system for the direct carbamoylation of nitrogenated heterocycles (azaarenes) and electron-deficient olefins using formamides. rsc.org The proposed mechanism involves the photoexcitation of a catalyst which, in turn, activates a HAT catalyst. This catalyst then abstracts a hydrogen atom from the formamide's N-H or C-H bond to generate a carbamoyl radical. rsc.org This highly reactive radical can then add to a protonated heterocycle or an olefin to form the desired carbamoylated product. rsc.org This method is noted for being sustainable and user-friendly, avoiding the need for sacrificial oxidants. rsc.org While many studies use simpler formamides as a model, the reaction is applicable to a broader scope of alkyl- and aryl-substituted formamides, positioning N-(2-chlorophenyl)formamide as a suitable substrate for such transformations. rsc.org
Role in Drug Discovery and Dye Production (as a building block)
The chemical scaffold of N-(2-chlorophenyl)formamide is a valuable building block in the development of new pharmaceuticals and dyes.
In drug discovery, formamide derivatives are investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai Specifically, N-(2-chlorophenyl)formamide and its derivatives have been explored as potential lead compounds for developing new therapeutic agents. ontosight.aismolecule.com Its utility is often as an intermediate in the synthesis of more complex, biologically active molecules. ontosight.ai For instance, derivatives have been used to create quinazolinones with antimicrobial properties, and the closely related N-(2-benzoyl-4-chlorophenyl)formamide is a key reagent in synthesizing 2-aminoindole compounds that show promise as antimalarial agents. researchgate.netlookchem.comchemicalbook.com
In the dye industry, the 2-chlorophenyl moiety is a known structural component. The precursor to N-(2-chlorophenyl)formamide, 2-chloroaniline (B154045), is used in the stepwise synthesis of unsymmetrical triphenylmethane (B1682552) dyes. sci-hub.st This demonstrates the value of the 2-chlorophenyl unit in creating stable, colored compounds. More broadly, formamides are used in the synthesis of various dyes and pigments, underscoring the potential of N-(2-chlorophenyl)formamide as a building block in this industrial sector. chembk.comlookchem.com
Biological Activity and Pharmacological Research of N 2 Chlorophenyl Formamide Containing Molecules
Antimicrobial Activity of Derivatives Incorporating the Moiety
The search for novel antimicrobial agents has led researchers to explore a diverse range of chemical scaffolds, including derivatives of N-(2-chlorophenyl)formamide. While research specifically on N-(2-chlorophenyl)formamide's antimicrobial properties is limited, studies on related structures provide insights into the potential of this chemical class.
Derivatives of formamide (B127407) have been generally studied for their biological activities, including antimicrobial effects. For instance, N-formyl tetrahydropyrimidine (B8763341) derivatives have been synthesized and screened for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. ekb.egchemrevlett.com Specifically, compounds such as N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have shown inspirational antibacterial activity. ekb.eg The antimicrobial potential of pyrimidine (B1678525) derivatives has also been evaluated, showing activity against various bacterial and fungal strains. researchgate.net
Furthermore, research on N-(2-chloro-5-nitrophenyl)formamide has indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The broader class of formamides and their derivatives have been noted for their potential antimicrobial properties, suggesting that the N-(2-chlorophenyl)formamide moiety could serve as a building block for the development of new antimicrobial compounds. ontosight.ai
Fungicidal Activity of Related β-Carboline Formamide Structures
In the realm of agricultural and medicinal chemistry, β-carboline alkaloids and their derivatives have been a subject of interest due to their broad spectrum of biological activities, including fungicidal effects. mdpi.comnih.govmdpi.comresearchgate.net The incorporation of a formamide group into the β-carboline structure has been explored as a strategy to develop new and effective fungicides.
A series of β-carboline derivatives were designed, synthesized, and evaluated for their fungicidal activities. mdpi.comnih.gov Several of these derivatives exhibited selective fungicidal activities against various fungi. mdpi.comnih.gov For example, compound F5 showed higher fungicidal activity against Rhizoctonia solani (53.35%) than the commercial antiviral agent validamycin (36.4%). mdpi.comnih.gov Another compound, F16, displayed high fungicidal activity against Oospora citriaurantii ex Persoon (43.28%). mdpi.comnih.gov
Moreover, some of these β-carboline alkaloids and their derivatives, such as compounds F4 and F25, demonstrated broad-spectrum fungicidal activity. mdpi.comnih.gov Compound F4, in particular, exhibited excellent and high broad-spectrum fungicidal activity in vitro. mdpi.comnih.gov In vivo studies also revealed that compound F4 had curative and protection activities against P. litchi reaching 92.59% and 59.26%, respectively. mdpi.comnih.gov These findings suggest that new derivatives with optimized physicochemical properties can exhibit enhanced activities both in vitro and in vivo, positioning them as potential lead structures for the development of novel fungicidal drugs. mdpi.comnih.gov
The simplification of the β-carboline scaffold by opening ring C has also led to the discovery of potent fungicidal indole (B1671886) derivatives. mdpi.com This approach highlights the versatility of the core structure in developing agents against plant pathogens like Rhizoctonia solani, the causative agent of rice sheath blight. mdpi.com
Enzyme Inhibition Studies of Analogues
The N-(2-chlorophenyl)formamide scaffold and its analogues have been investigated for their ability to inhibit various enzymes, a common mechanism of action for many therapeutic agents.
Formamide and its analogues have been shown to inhibit bacterial oxidases. nih.gov Studies on Paracoccus denitrificans cytochrome c oxidase (COX) and Escherichia coli cytochrome b(o) ubiquinol (B23937) oxidase (QOX) revealed that formamide was a significant inhibitor of their enzyme activity. nih.gov The inhibition kinetics followed a non-competitive mechanism, possibly by blocking the water exit pathway in the oxidases. nih.gov
More specifically, derivatives containing the N-(2-chlorophenyl)acetamide moiety have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. nih.gov Two new series of isatin (B1672199) N-phenylacetamide based sulphonamides were screened for their inhibitory activities against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov The indole-2,3-dione derivative 2h showed the most effective inhibition profile against hCA I and hCA II with KI values of 45.10 nM and 5.87 nM, respectively, compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Furthermore, 2h demonstrated appreciable inhibition activity against the tumor-associated hCA XII, with a KI of 7.91 nM, similar to AAZ (KI = 5.70 nM). nih.gov
In another study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. researchgate.net These compounds were found to be relatively more active against acetylcholinesterase. researchgate.net
The table below summarizes the enzyme inhibition data for selected analogues.
| Compound ID | Target Enzyme | Inhibition Value (KI or IC50) | Reference |
| 2h | hCA I | 45.10 nM (KI) | nih.gov |
| 2h | hCA II | 5.87 nM (KI) | nih.gov |
| 2h | hCA XII | 7.91 nM (KI) | nih.gov |
Structure-Activity Relationship (SAR) Investigations in Related Compound Series
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For molecules related to N-(2-chlorophenyl)formamide, several SAR studies have been conducted to understand the influence of different structural modifications on their biological effects.
In a series of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines investigated for antiproliferative activity, it was found that modifications of the 3-amino and 2-aryl carboxamide functionalities led to a complete loss of activity. nih.gov However, modifications at the C-5 position allowed for the preparation of compounds with greater activity, highlighting the importance of this position for biological function. nih.gov
For a series of thiazole (B1198619) derivatives, it was observed that para-chlorophenyl analogues at the fourth position of the thiazole ring displayed a better anticancer profile than the ortho-chlorophenyl analogues. researchgate.net This suggests that the position of the chloro substituent on the phenyl ring is a key determinant of activity.
In the context of fungicidal β-carboline derivatives, the substitution at the 3-position of the β-carboline ring was found to alter the antifungal activity. mdpi.com This indicates that the nature of the substituent at this position plays a significant role in the fungicidal potency and spectrum.
Furthermore, in a study of 2-(substituted phenoxy) acetamide (B32628) derivatives, it was revealed that compounds with halogens on the aromatic ring favored anticancer and anti-inflammatory activity. nih.gov This points to the positive contribution of halogen substituents to these biological activities.
Antiproliferative and Anticancer Research on Related Compounds
A significant body of research has focused on the antiproliferative and anticancer potential of compounds structurally related to N-(2-chlorophenyl)formamide. These studies have explored various derivatives and have often included the determination of their cytotoxic effects against different cancer cell lines.
Thiazole-5-carboxamide derivatives containing a 2-chlorophenyl group have been synthesized and evaluated for their anticancer activity. mdpi.com One such compound, a 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group at the 2-position of the heterocyclic ring, showed the highest activity (48%) against A-549, Bel7402, and HCT-8 cell lines. mdpi.com
In another study, N-(2-chloroacetyl) and N-alkanoyl derivatives of 7-piperazinylquinolones demonstrated significant antitumor activity against a panel of human cancer cell lines, including prostate (PC-3), glioblastoma (U373-MG), colorectal (LoVo), NSCLC (A549), and breast (MCF-7), with IC50 values ranging from 4 to 23 µM. sci-hub.se A ciprofloxacin (B1669076) (CFX) analog containing a 2-chlorophenyl group showed better anticancer potential against A549, HL-60, and Hela cell lines with IC50 values of 0.071, 0.043, and 0.032 µM, respectively. sci-hub.se
Furthermore, research on N-(2-chloro-5-nitrophenyl)formamide has indicated potent anticancer effects in in-vitro studies on human cancer cell lines, leading to a marked reduction in cell viability.
The table below presents the IC50 values of selected related compounds against various cancer cell lines.
| Compound Type | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| N-(2-chloroacetyl) and N-alkanoyl derivatives of 7-piperazinylquinolones | PC-3, U373-MG, LoVo, A549, MCF-7 | 4 - 23 µM | sci-hub.se |
| Ciprofloxacin (CFX) analog with 2-chlorophenyl group | A549 | 0.071 µM | sci-hub.se |
| Ciprofloxacin (CFX) analog with 2-chlorophenyl group | HL-60 | 0.043 µM | sci-hub.se |
| Ciprofloxacin (CFX) analog with 2-chlorophenyl group | Hela | 0.032 µM | sci-hub.se |
Antidiabetic and Antineuroinflammatory Research on Analogues
The exploration of N-(2-chlorophenyl)formamide analogues has extended to potential treatments for metabolic and inflammatory diseases, although research in these areas is less extensive compared to antimicrobial and anticancer studies.
In the area of antidiabetic research, studies have been conducted on hindered phenols and their analogues. nih.gov One such study focused on the synthesis and antidiabetic activity of the glucuronide of CS-045, an oral antidiabetic agent, which was found to be active in KK-mice. nih.gov While not directly containing the N-(2-chlorophenyl)formamide moiety, this research into related phenolic structures suggests a potential avenue for the design of new antidiabetic compounds.
Regarding antineuroinflammatory research, there is a recognized link between inflammation and neurodegenerative diseases. While direct studies on N-(2-chlorophenyl)formamide analogues for antineuroinflammatory activity are not prominent in the provided search results, the anti-inflammatory properties observed in some related acetamide derivatives could suggest a potential for such applications. nih.gov For example, 2-(substituted phenoxy) acetamide derivatives with halogen substitutions have shown anti-inflammatory activity. nih.gov Further investigation would be necessary to establish any specific antineuroinflammatory effects of N-(2-chlorophenyl)formamide-containing molecules.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing N-(2-chlorophenyl)formamide?
Synthesis typically involves formylation of 2-chloroaniline using formic acid or acetic-formic anhydride under reflux conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) for verifying hydrogen and carbon environments.
- High-Performance Liquid Chromatography (HPLC) to assess purity (e.g., impurity thresholds <0.5% as per pharmacopeial standards) .
- X-ray crystallography to resolve crystal packing and dihedral angles between aromatic rings (e.g., non-coplanar phenyl groups with angles ~52.9°) .
Q. How do substituents on the phenyl ring influence the structural properties of N-(2-chlorophenyl)formamide?
The 2-chloro substituent induces steric hindrance and electronic effects, leading to:
- Non-coplanar phenyl rings (observed via crystallography), reducing conjugation and altering reactivity .
- Crystallographic parameters (e.g., monoclinic system, space group P2₁/n) that correlate with substituent position and size .
Methodologically, compare with analogs like N-(4-chlorophenyl) derivatives using density functional theory (DFT) to model electronic distributions .
Q. What safety protocols are critical when handling N-(2-chlorophenyl)formamide in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Follow H313/H333 safety statements: avoid release into the environment and ensure proper waste disposal .
- Monitor for impurities (e.g., residual solvents) via gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures of N-(2-chlorophenyl)formamide derivatives?
Discrepancies in dihedral angles or space groups may arise from:
- Synthesis conditions (e.g., solvent polarity, cooling rates).
- Polymorphism (e.g., temperature-dependent crystallization).
To address this: - Replicate experiments under controlled conditions (e.g., slow evaporation vs. rapid cooling).
- Use synchrotron X-ray diffraction for high-resolution structural validation .
Q. What computational tools are effective for predicting the reactivity and stability of N-(2-chlorophenyl)formamide in synthetic pathways?
Q. How can factorial design optimize experimental parameters for synthesizing N-(2-chlorophenyl)formamide?
A 2³ factorial design can test variables:
Q. What reactor designs are suitable for scaling up N-(2-chlorophenyl)formamide synthesis while maintaining yield?
- Continuous flow reactors for improved heat/mass transfer and reduced byproduct formation.
- Microreactors with immobilized catalysts to enhance selectivity.
- Validate scalability using kinetic modeling (e.g., Arrhenius parameters derived from batch experiments) .
Q. How can theoretical frameworks guide the development of novel N-(2-chlorophenyl)formamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
